molecular formula C11H11IN2O B13984056 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole

Cat. No.: B13984056
M. Wt: 314.12 g/mol
InChI Key: ZGCJMOCRTUMWTM-UHFFFAOYSA-N
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Description

3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the iodine atom and the methoxyphenyl group in this compound makes it a unique and valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride or potassium carbonate).

    Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base (e.g., potassium carbonate or cesium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or diaryl derivatives .

Mechanism of Action

The mechanism of action of 3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, or π-π stacking). These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole is unique due to the presence of the methoxyphenylmethyl group, which can enhance its reactivity and selectivity in various chemical reactions. Additionally, the iodine atom provides a handle for further functionalization through substitution or coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules .

Properties

Molecular Formula

C11H11IN2O

Molecular Weight

314.12 g/mol

IUPAC Name

3-iodo-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C11H11IN2O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3

InChI Key

ZGCJMOCRTUMWTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=N2)I

Origin of Product

United States

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